

# Pemetrexed: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

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## Compound of Interest

Compound Name: Pemetrexed

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## Introduction

**Pemetrexed** is a potent, multi-targeted antifolate agent that has become a cornerstone in the treatment of specific malignancies, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer (NSCLC).[1][2] Marketed under the brand name Alimta®, its efficacy stems from its ability to disrupt folate-dependent metabolic processes essential for cell replication by inhibiting several key enzymes involved in nucleotide synthesis.[3][4]

Structurally, **Pemetrexed** is a pyrrolopyrimidine-based antifolate, chemically similar to folic acid.[1][3] This allows it to be actively transported into cancer cells where it undergoes metabolic activation.[5][6] Inside the cell, it is converted to polyglutamate forms, which are retained for longer periods and exhibit increased potency against its target enzymes.[7][8] This guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental protocols related to **Pemetrexed**, tailored for professionals in the field of drug development and oncology research.

## Molecular Structure and Identification

**Pemetrexed**'s chemical structure consists of a core pyrrolo[2,3-d]pyrimidine ring linked to a benzoyl group, which is in turn connected to an L-glutamic acid moiety.[3][9] This unique

structure is fundamental to its mechanism of action as a folate analog.

Identifier	Value
IUPAC Name	(2S)-2-([4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino}pentanedioic acid[1][9]
Synonyms	Alimta, LY231514, MTA (Multitargeted Antifolate), NSC-698037[2][9][10]
CAS Number	137281-23-3 (Free Acid)[3][10]
	150399-23-8 (Disodium Salt)[10][11]
	357166-29-1 (Disodium Salt Heptahydrate)[12][13]
Molecular Formula	C <sub>20</sub> H <sub>21</sub> N <sub>5</sub> O <sub>6</sub> (Free Acid)[3][10]
Molecular Weight	427.41 g/mol (Free Acid)[3][10]

The crystal structure of the commercially relevant **pemetrexed** disodium heptahydrate has been determined using synchrotron X-ray powder diffraction.[12][14] It crystallizes in the P21 space group with the following lattice parameters: a = 11.732 Å, b = 5.244 Å, c = 21.689 Å, and  $\beta$  = 92.664°.[12][14]

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic profiles of **Pemetrexed** are crucial for its formulation, administration, and clinical efficacy. The free acid form is poorly soluble in water, necessitating its formulation as a disodium salt to improve solubility for intravenous administration.[15]

## Physicochemical Data

Property	Value
Appearance	Off-white solid[3][16]
Solubility	Free Acid: Poorly water-soluble[15] Sodium Salt Hydrate: ~10 mg/mL in PBS (pH 7.2)[17] DMSO: Insoluble[18]
Stability	Free Acid: Sensitive to light, heat, and moisture[15] Infusion Solutions (0.9% NaCl, 5% Dextrose): Chemically stable for 2 days at 23°C and 31 days at 4°C.[19] However, microparticulate formation may occur during refrigerated storage beyond 24 hours.[15][19]

## Pharmacokinetic Data

**Pemetrexed** is administered intravenously, exhibiting a predictable pharmacokinetic profile characterized by limited metabolism and rapid renal clearance.[20][21]

Parameter	Value
Administration	Intravenous Infusion[21]
Volume of Distribution (Vd)	~16.1 L[21]
Plasma Protein Binding	~81%[20][22]
Metabolism	Not significantly metabolized[21]
Elimination Half-Life ( $t_{1/2}$ )	~3.5 hours[22]
Primary Route of Elimination	Renal excretion, with ~90% of the dose recovered unchanged in urine within 24 hours[20][22]

## Pharmacology and Mechanism of Action

**Pemetrexed** functions as a multi-targeted antimetabolite, disrupting the synthesis of nucleic acid precursors required for the growth and survival of cancer cells.[1][23]

## Cellular Uptake and Activation

**Pemetrexed** enters the cell via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5][22] Once inside, it acts as a prodrug and is rapidly converted by the enzyme folylpolyglutamate synthetase (FPGS) into more active polyglutamate forms.[5][6] These polyglutamated derivatives are retained within the cell for extended periods and are more potent inhibitors of its target enzymes compared to the monoglutamate form.[7]

## Enzyme Inhibition

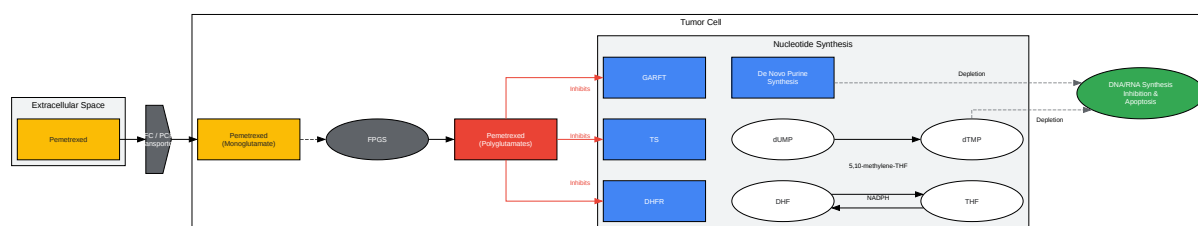
The polyglutamated forms of **Pemetrexed** inhibit at least three key enzymes in the folate metabolic pathway:

- **Thymidylate Synthase (TS):** This enzyme is critical for the de novo synthesis of thymidine, a necessary component of DNA.[1][3]
- **Dihydrofolate Reductase (DHFR):** DHFR is responsible for regenerating tetrahydrofolate, an essential cofactor for both purine and pyrimidine synthesis.[1][3]
- **Glycinamide Ribonucleotide Formyltransferase (GARFT):** This enzyme is involved in the de novo purine biosynthesis pathway.[1][3]

By simultaneously inhibiting these targets, **Pemetrexed** effectively blocks the production of both purine and pyrimidine nucleotides, leading to the cessation of DNA and RNA synthesis and subsequent apoptotic cell death.[1][24]

Enzyme Target	Pemetrexed Form	Potency Note
Thymidylate Synthase (TS)	Pentaglutamate	100 times more potent than the monoglutamate form[7]
Glycinamide Ribonucleotide Formyltransferase (GARFT)	Pentaglutamate	Potency is markedly increased compared to the monoglutamate form[7]
Dihydrofolate Reductase (DHFR)	Monoglutamate & Polyglutamates	Inhibited by Pemetrexed[25][26]

Note: Specific  $K_i$  values are dependent on the experimental conditions and the number of glutamate residues.



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**Pemetrexed's** mechanism of action targeting key folate pathway enzymes.

## Synthesis and Characterization

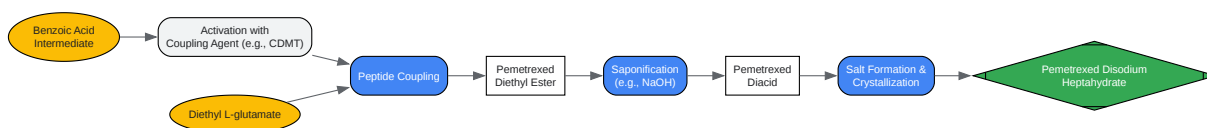
The synthesis of **Pemetrexed** is a multi-step process that has been well-documented, typically employing a convergent strategy.<sup>[4][24]</sup>

## General Synthetic Route

A common synthetic pathway involves the following key stages:

- **Intermediate Preparation:** The process begins with the preparation of two key intermediates: 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid and diethyl L-glutamate.<sup>[4][24]</sup>

- **Peptide Coupling:** The benzoic acid intermediate is activated, often using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT), and then reacted with diethyl L-glutamate to form the **pemetrexed** diethyl ester.[4]
- **Saponification:** The resulting diethyl ester undergoes saponification (hydrolysis of the esters), typically using a base such as sodium hydroxide, to yield the **pemetrexed** diacid.[27][28]
- **Salt Formation and Crystallization:** The diacid is then converted to the disodium salt and crystallized, often from a water/acetone mixture, to yield the stable heptahydrate form.[24]



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High-level synthetic workflow for **Pemetrexed**.

## Key Experimental Protocols

Standardized in vitro assays are essential for evaluating the biological activity of **Pemetrexed** and understanding its cellular effects.

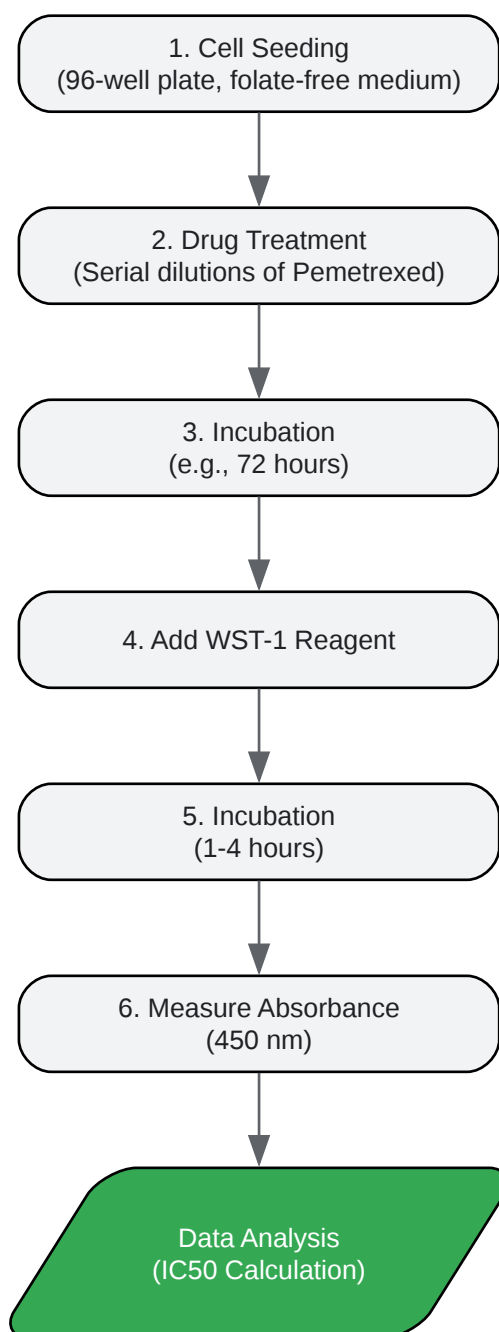
### Cell Viability Assay (WST-1 Method)

This colorimetric assay measures cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.[29]

Protocol:

- **Cell Seeding:** Seed cells in a 96-well microtiter plate at a density of approximately 4,000 cells/well in 100  $\mu$ L of culture medium.[29] It is critical to use folate-depleted medium, as folate can interfere with **Pemetrexed**'s activity.[30]

- Drug Treatment: After allowing cells to adhere (typically overnight), treat them with serial dilutions of **Pemetrexed** for the desired duration (e.g., 72 hours).[31]
- WST-1 Addition: Add 10  $\mu$ L of WST-1 reagent to each well.[29]
- Incubation: Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will convert WST-1 into a soluble formazan dye.[29]
- Data Acquisition: Measure the absorbance of the wells at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[29]



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Experimental workflow for a WST-1 cell viability assay.

## Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Protocol:



- Cell Treatment: Treat cells with the desired concentrations of **Pemetrexed** for the intended duration.
- Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[29]
- Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a fluorescent intercalating agent that stains the DNA of cells with compromised membranes).[29]
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).[29]

## Characterization by X-ray Powder Diffraction (XRPD)

XRPD is used to confirm the solid-state form and crystallinity of the final drug product.

Protocol:

- Sample Preparation: Gently grind a small amount of the **Pemetrexed** sample to ensure homogeneity.[24]
- Instrument Setup: Use a diffractometer with a Cu K $\alpha$  radiation source.[24]
- Data Collection: Scan the sample over a defined  $2\theta$  range (e.g.,  $2^\circ$  to  $40^\circ$ ) with a specific step size and dwell time.[24]
- Data Analysis: Compare the resulting diffractogram of characteristic peaks with a known reference standard to confirm the crystalline form.[24]

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## References

- 1. Pemetrexed - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. nbino.com [nbino.com]
- 4. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pemetrexed | C<sub>20</sub>H<sub>21</sub>N<sub>5</sub>O<sub>6</sub> | CID 135410875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. Pemetrexed Disodium | C<sub>20</sub>H<sub>19</sub>N<sub>5</sub>Na<sub>2</sub>O<sub>6</sub> | CID 135413520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Crystal structure of pemetrexed disodium heptahydrate, C<sub>20</sub>H<sub>33</sub>N<sub>5</sub>Na<sub>2</sub>O<sub>13</sub> (Alimta) | Powder Diffraction | Cambridge Core [cambridge.org]
- 13. Pemetrexed disodium heptahydrate | C<sub>20</sub>H<sub>33</sub>N<sub>5</sub>Na<sub>2</sub>O<sub>13</sub> | CID 135564751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pemetrexed | 137281-23-3 [chemicalbook.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Physical and chemical stability of pemetrexed in infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]

- 25. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 27. benchchem.com [benchchem.com]
- 28. Pemetrexed synthesis - chemicalbook [chemicalbook.com]
- 29. benchchem.com [benchchem.com]
- 30. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
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